![molecular formula C13H20N2O3 B2358556 tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate CAS No. 911124-79-3](/img/structure/B2358556.png)
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate: is a chemical compound with the molecular formula C13H20N2O3. It is a derivative of carbamic acid and is often used in organic synthesis, particularly in the protection of amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is used as a protecting group for amino acids and peptides. It helps in preventing unwanted reactions at the amino group during multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other bioactive compounds .
Medicine: In medicinal chemistry, it is used in the development of new therapeutic agents. The compound’s ability to protect amino groups makes it valuable in the synthesis of complex drug molecules .
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a useful intermediate in industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule .
Molecular Targets and Pathways: The compound primarily targets amino groups in organic molecules. It interacts with these groups to form stable carbamate derivatives, which can be deprotected under mild conditions to regenerate the free amino group .
Comparison with Similar Compounds
- tert-Butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate
- tert-Butyl N-[(4-amino-4-methoxyphenyl)methyl]carbamate
- tert-Butyl N-[(4-amino-5-methoxyphenyl)methyl]carbamate
Uniqueness: tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is unique due to its specific substitution pattern on the aromatic ring. The position of the methoxy group at the 2-position relative to the amino group provides distinct reactivity and properties compared to other isomers .
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKACZDKCAOMWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,4-dimethylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2358473.png)
![3-Cyclopropyl-6-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2358474.png)
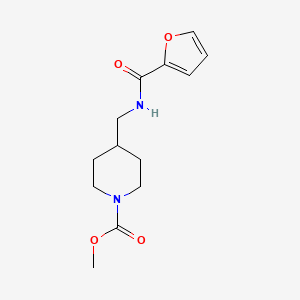
![exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2358482.png)
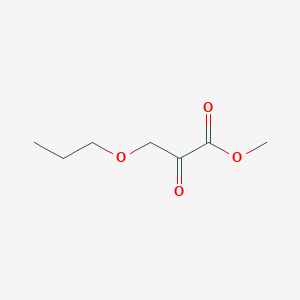
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
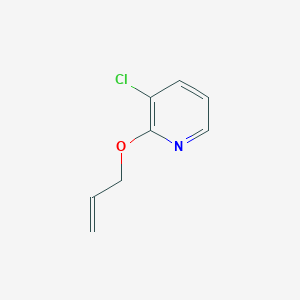
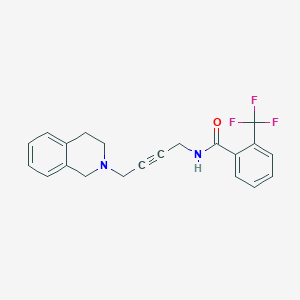
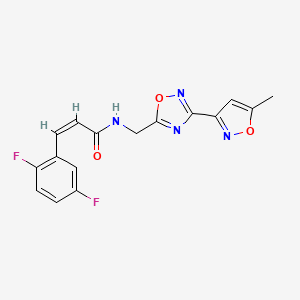
![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2358490.png)
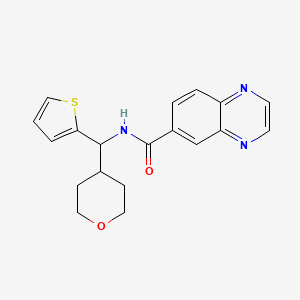
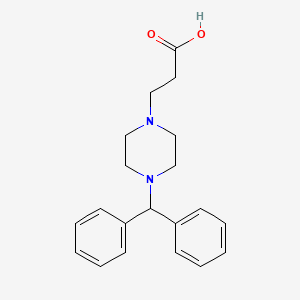

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2358495.png)
